Stereoselective Synthesis: Enantiomeric Excess and Diastereomeric Ratio vs. Racemic Baseline
Asymmetric transfer hydrogenation of furil produces 1,2-bis(furan-2-yl)ethane-1,2-diol with up to 99% enantiomeric excess (ee) and a diastereomeric ratio (dr) of 9:1 (dl/meso) [1]. In contrast, a non-stereoselective synthesis would yield a racemic mixture (0% ee, dr 1:1). The patent literature also reports a dl/meso ratio of 89:11 with >99% ee using an oxazaborolidine catalyst [2].
| Evidence Dimension | Enantioselectivity (ee) and diastereoselectivity (dr) |
|---|---|
| Target Compound Data | up to 99% ee, dr 9:1 (dl/meso) |
| Comparator Or Baseline | Racemic mixture: 0% ee, dr 1:1 |
| Quantified Difference | 99% ee absolute improvement; 9-fold enhancement in diastereoselectivity |
| Conditions | Asymmetric transfer hydrogenation of furil; Ru or oxazaborolidine catalysts. |
Why This Matters
This stereoselectivity enables the procurement of single-enantiomer material for applications requiring chiral purity, such as asymmetric catalysis ligands or enantioselective building blocks.
- [1] Kabro, A.; Escudero-Adán, E. C.; Grushin, V. V.; van Leeuwen, P. W. N. M. Biomass Conversion to High Value Chemicals: From Furfural to Chiral Hydrofuroins in Two Steps. Org. Lett. 2012, 14 (15), 4014-4017. View Source
- [2] WO2013135869A1. Process for the preparation of optically active 1,2-di(furan-2-yl)ethane-1,2-diols and derivatives thereof. Table 2, entry 5 (dl/meso 89:11, >99% ee). View Source
